9H-Purine-9-pentanoic acid, 6-amino-, ethyl ester
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(6-amino-9H-purin-9-yl)pentanoate typically involves the reaction of 6-amino-9H-purine with ethyl 5-bromopentanoate under basic conditions . The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction . The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification and isolation techniques .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(6-amino-9H-purin-9-yl)pentanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives under appropriate conditions.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Hydrolysis can be carried out using acidic or basic conditions, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Various amine derivatives.
Substitution: The corresponding carboxylic acid.
Scientific Research Applications
Ethyl 5-(6-amino-9H-purin-9-yl)pentanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as DNA and proteins.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 5-(6-amino-9H-purin-9-yl)pentanoate involves its interaction with specific molecular targets. The purine ring system allows it to bind to enzymes and receptors, potentially inhibiting their activity . This can lead to various biological effects, such as the inhibition of viral replication or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Ethyl 5-(6-amino-9H-purin-9-yl)pentanoate can be compared with other similar compounds, such as:
6-aminopurine: A simpler purine derivative with similar biological activities.
Adefovir: An antiviral agent that also contains a purine ring system.
Adenine: A naturally occurring purine base found in DNA and RNA.
The uniqueness of Ethyl 5-(6-amino-9H-purin-9-yl)pentanoate lies in its specific structural modifications, which can enhance its reactivity and selectivity in various applications .
Properties
CAS No. |
102788-98-7 |
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Molecular Formula |
C12H17N5O2 |
Molecular Weight |
263.30 g/mol |
IUPAC Name |
ethyl 5-(6-aminopurin-9-yl)pentanoate |
InChI |
InChI=1S/C12H17N5O2/c1-2-19-9(18)5-3-4-6-17-8-16-10-11(13)14-7-15-12(10)17/h7-8H,2-6H2,1H3,(H2,13,14,15) |
InChI Key |
GZPBINSDLNQAQC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCCN1C=NC2=C(N=CN=C21)N |
Origin of Product |
United States |
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